Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate
Brand Name: Vulcanchem
CAS No.: 68134-40-7
VCID: VC18459934
InChI: InChI=1S/C24H28ClN5O7/c1-4-36-23(32)10-12-29(13-11-24(33)37-5-2)17-6-9-21(22(15-17)26-16(3)31)28-27-20-8-7-18(30(34)35)14-19(20)25/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,26,31)
SMILES:
Molecular Formula: C24H28ClN5O7
Molecular Weight: 534.0 g/mol

Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate

CAS No.: 68134-40-7

Cat. No.: VC18459934

Molecular Formula: C24H28ClN5O7

Molecular Weight: 534.0 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate - 68134-40-7

Specification

CAS No. 68134-40-7
Molecular Formula C24H28ClN5O7
Molecular Weight 534.0 g/mol
IUPAC Name ethyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate
Standard InChI InChI=1S/C24H28ClN5O7/c1-4-36-23(32)10-12-29(13-11-24(33)37-5-2)17-6-9-21(22(15-17)26-16(3)31)28-27-20-8-7-18(30(34)35)14-19(20)25/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,26,31)
Standard InChI Key UBJAEZNYIDXOAJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCN(CCC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Beta-alaninate core: A modified beta-alanine derivative with ethyl ester and 3-ethoxy-3-oxopropyl substituents.

  • Azo linkage: A diazenyl (-N=N-) group connecting the beta-alaninate moiety to a 2-chloro-4-nitrophenyl aromatic ring.

  • Acetylated aromatic amine: A 3-acetylamino group on the central phenyl ring, enhancing electronic conjugation.

The IUPAC name, ethyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate, reflects this arrangement. The InChIKey UBJAEZNYIDXOAJ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Key Molecular Properties

PropertyValue
CAS No.68134-40-7
Molecular FormulaC24H28ClN5O7\text{C}_{24}\text{H}_{28}\text{ClN}_{5}\text{O}_{7}
Molecular Weight534.0 g/mol
IUPAC NameEthyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate
InChIKeyUBJAEZNYIDXOAJ-UHFFFAOYSA-N

Synthesis and Production

Synthetic Pathways

While explicit details of this compound’s synthesis are scarce, analogous azo compounds suggest a multi-step process:

  • Diazotization: Reaction of 2-chloro-4-nitroaniline with nitrous acid (HNO2_2) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with a N-substituted beta-alaninate derivative under alkaline conditions to form the azo linkage .

  • Esterification: Introduction of ethoxy groups via esterification of carboxylic acid intermediates.

A related acetamide-azo compound (PubChem CID 113254) employs similar diazonium coupling strategies, underscoring the prevalence of this method for constructing complex azo architectures .

Industrial Availability

Suppliers such as Alfa Chemistry and BOC Sciences offer the compound for research purposes, though large-scale production remains niche due to its specialized structure.

Applications and Functional Utility

Dye and Pigment Industry

Azo compounds are historically significant as synthetic dyes. The chloronitro-substituted phenyl group in this compound suggests potential as a disperse dye for polyester or nylon, leveraging its electron-withdrawing nitro group to enhance lightfastness .

Biomedical Research

The acetylated amine and ester groups may facilitate interactions with biological macromolecules. While no direct studies exist, structurally similar azo derivatives are explored as protease inhibitors or fluorescent probes .

Recent Research and Future Directions

Spectral Characterization

Recent studies on analogous azo compounds emphasize UV-Vis and NMR spectroscopy for structural validation. The nitro group’s strong absorption near 400 nm likely dominates this compound’s electronic spectrum .

Computational Modeling

Density functional theory (DFT) simulations could predict its reactivity, particularly the azo linkage’s susceptibility to reduction or photodegradation.

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